molecular formula C12H16N4OS2 B128582 Thiothiamine CAS No. 299-35-4

Thiothiamine

Cat. No. B128582
CAS RN: 299-35-4
M. Wt: 296.4 g/mol
InChI Key: SQOCQQPFEFRKBV-UHFFFAOYSA-N
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Description

Thiothiamine is a compound with the molecular formula C12H16N4OS2 and a molecular weight of 296.41 . It is related to thiamine (vitamin B1), which is a colorless compound with the chemical formula C12H17N4OS .

Scientific Research Applications

Antioxidant Research

Thiothiamine has been studied for its potential antioxidant properties. Research suggests that thiamine derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress . This application is significant in understanding how Thiothiamine could contribute to the development of new antioxidant therapies.

Nutritional Analysis

In the field of nutrition, Thiothiamine plays a role in the analysis of vitamin B1 content in food products. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to determine the levels of thiamine and its derivatives in infant formula and other nutritional products . This is crucial for ensuring that nutritional products meet regulatory standards and provide the necessary dietary requirements.

Biochemical Studies

Thiothiamine is used in biochemical studies to explore the mechanisms of antioxidants and their pharmaceutical applications. It helps in understanding the bioavailability and pharmacological action of antioxidants, which is essential for developing effective drug delivery systems .

Pharmaceutical Development

In pharmaceuticals, Thiothiamine is utilized as a standard for instrument calibration in ion-exchange chromatography applications. This is important for environmental or food analysis and quality control, ensuring the accuracy and reliability of analytical data .

Medical Diagnostics

Thiothiamine has applications in medical diagnostics, particularly in the measurement of thiamine and its phosphate esters in whole blood. This is vital for assessing vitamin B1 status in individuals and diagnosing conditions related to thiamine deficiency .

Industrial Synthesis

Thiothiamine is synthesized for various industrial applications, including the manufacturing of vitamins. Patents describe processes for the synthesis of Thiothiamine, highlighting its importance in the production of vitamin B1 derivatives for commercial use .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Thiothiamine. It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-7-10(3-4-17)19-12(18)16(7)6-9-5-14-8(2)15-11(9)13/h5,17H,3-4,6H2,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQOCQQPFEFRKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1CC2=CN=C(N=C2N)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60184012
Record name 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiothiamine

CAS RN

299-35-4
Record name 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiothiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299354
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60184012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-amino-2-methylpyrimidin-5-ylmethyl)-5-(2-hydroxyethyl)-4-methylthiazole-2(3H)-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOTHIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8QL0N8LM4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of thiothiamine?

A1: The molecular formula of thiothiamine is C12H16N4OS2, and its molecular weight is 296.41 g/mol.

Q2: What are the key spectroscopic characteristics of thiothiamine?

A2: Thiothiamine exhibits a maximum ultraviolet absorption at 320 nm. [] Infrared spectroscopy can also be used to confirm its structure. []

Q3: How can thiothiamine be detected and quantified in various matrices?

A3: Several methods exist to analyze thiothiamine:* Benzoyl peroxide method: Thiothiamine can be oxidized to thiochrome using benzoyl peroxide, followed by spectrophotometric quantification. [, , ]* Cyanogen bromide (BrCN) method: Similar to the benzoyl peroxide method, thiothiamine is converted to thiochrome using BrCN in an acidic medium and quantified spectrophotometrically. [, ]* Microbiological assay: Thiothiamine can be converted to thiamine using sulfite and then quantified using Lactobacillus fermenti. []* Paper Chromatography: This technique allows the separation and identification of thiothiamine from other compounds in complex mixtures. [, , , ]

Q4: How reliable are the analytical methods for detecting thiothiamine in natural sources like vegetables?

A4: While several methods can detect thiothiamine, variations in results highlight potential challenges. For example, the microbiological assay yielded lower values in scallions compared to the benzoyl peroxide method and failed to detect it in cabbages. [] This discrepancy could be due to factors influencing thiothiamine conversion to thiamine or the presence of interfering compounds in the matrix.

Q5: How stable is thiothiamine under different conditions?

A5: Thiothiamine is susceptible to oxidation, readily converting to thiamine in the presence of oxidants like oxygen, hydrogen peroxide, or during zeolite treatment. [, ] This instability poses challenges during isolation and necessitates careful handling to prevent degradation.

Q6: Are there strategies to improve the stability of thiothiamine?

A6: While specific strategies for thiothiamine are not extensively discussed in the provided literature, optimizing pH, temperature, and excluding oxygen during processing and storage could enhance stability. Further research exploring specific stabilizing agents and formulations is necessary.

Q7: What are the challenges in formulating thiothiamine for different applications?

A7: Thiothiamine's sensitivity to oxidation requires formulations that protect it from degradation. Research on suitable excipients, packaging, and storage conditions is crucial to ensure its stability and efficacy in any potential applications.

Q8: Does thiothiamine possess biological activity?

A8: While thiothiamine is an intermediate in thiamine synthesis and can convert to thiamine in biological systems, its inherent biological activity is not fully understood. Some studies suggest potential biological effects, but more research is needed. [, , , , ]

Q9: What is known about the safety and toxicity of thiothiamine?

A11: Information on the toxicity and safety profile of thiothiamine is limited in the provided research. While it is an intermediate in thiamine production and found naturally in some foods, dedicated toxicological studies are needed to ascertain potential adverse effects from exposure. One study reported a case of allergic contact dermatitis from occupational exposure. [, ]

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